Inosine pranobex, also known as inosine acedoben dimepranol, is a synthetic compound that combines inosine with acetamidobenzoic acid and dimethylaminoisopropanol in a molar ratio of 1:3. This compound has been utilized primarily for its immunomodulatory and antiviral properties since its introduction in 1971. It is marketed under various trade names, including Imunovir, Delimmun, and Groprinosin, and is indicated for the treatment of several viral infections such as herpes simplex virus, human immunodeficiency virus, and acute respiratory infections .
Inosine pranobex is classified as an antiviral agent and an immunostimulant. It is recognized under the Anatomical Therapeutic Chemical classification system with the code J05AX05. The compound is available in various formulations, primarily for oral administration, and has been approved for use in over 70 countries worldwide .
The yield from these reactions can vary, but optimized methods have reported yields as high as 99.4% .
The synthesis typically requires controlled conditions such as temperature and pressure, and it often involves solvents like ethanol and ethyl acetate for purification. The process emphasizes minimizing toxicity and improving yield for industrial applications .
Inosine pranobex undergoes various chemical reactions that contribute to its pharmacological effects:
These reactions highlight the drug's mechanism in combating viral infections by enhancing cellular responses while suppressing viral replication.
Inosine pranobex exerts its effects primarily through immunomodulation:
Inosine pranobex is widely used in clinical settings due to its antiviral and immunomodulatory properties:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9